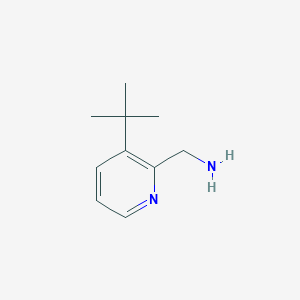

(3-(tert-Butyl)pyridin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-tert-butylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)8-5-4-6-12-9(8)7-11/h4-6H,7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKPYUOAMFEYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263897 | |

| Record name | 3-(1,1-Dimethylethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211524-68-3 | |

| Record name | 3-(1,1-Dimethylethyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211524-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Tert Butyl Pyridin 2 Yl Methanamine Derivatives

Reactivity of the Primary Aminomethyl Functionality

The primary aminomethyl group is a versatile nucleophile and a key precursor for the synthesis of a wide array of derivatives, including imines, amides, ureas, and various fused heterocyclic systems.

The primary amine of (3-(tert-butyl)pyridin-2-yl)methanamine readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The presence of the bulky tert-butyl group adjacent to the aminomethyl functionality may sterically hinder the approach to the carbonyl compound, potentially affecting reaction rates compared to less substituted analogues.

These imine derivatives are valuable intermediates in organic synthesis. For instance, they can be reduced to secondary amines or participate in cycloaddition reactions. The general transformation is illustrated in the reaction with a generic aldehyde (R-CHO).

Table 1: Imine Formation from this compound

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Aldehyde (R-CHO) | N-((3-(tert-Butyl)pyridin-2-yl)methyl)-R-imine | Acid or base catalysis, removal of water |

| This compound | Ketone (R-CO-R') | N-((3-(tert-Butyl)pyridin-2-yl)methyl)-R,R'-imine | Acid or base catalysis, removal of water |

The nucleophilic character of the primary amine allows for its acylation to form amides and its reaction with isocyanates to produce urea (B33335) derivatives.

Amide Synthesis: this compound can be converted to the corresponding amide by reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like dicyclohexylcarbodiimide, DCC). These reactions typically proceed under basic conditions to neutralize the acid byproduct.

Urea Synthesis: The synthesis of urea derivatives from primary amines is a well-established transformation. nih.gov One common method involves the reaction of the amine with an isocyanate (R-NCO), which readily forms an N,N'-disubstituted urea. researchgate.net Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), can be used to generate an isocyanate in situ or to directly couple two amine molecules. nih.gov The reaction of this compound with a suitable isocyanate would yield the corresponding urea derivative.

Table 2: Synthesis of Amide and Urea Derivatives

| Starting Material | Reagent | Product Type | General Product Structure |

| This compound | Acyl chloride (R-COCl) | Amide | (3-(tert-Butyl)pyridin-2-yl)methyl-NH-CO-R |

| This compound | Isocyanate (R-NCO) | Urea | (3-(tert-Butyl)pyridin-2-yl)methyl-NH-CO-NH-R |

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a pyridine (B92270) nitrogen, makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

Imidazolidinones: Imidazolidin-2-ones can be synthesized through the cyclization of 1,2-diamines with a carbonyl source. mdpi.com While this compound is not a 1,2-diamine itself, it can be a precursor to structures that undergo such cyclizations. For example, after conversion to a urea derivative, intramolecular cyclization can lead to the formation of an imidazolidinone ring. The synthesis of imidazolidin-2-ones can also be achieved through the intramolecular hydroamination of unsaturated ureas. mdpi.com

Imidazo[1,5-a]pyridines: The synthesis of the imidazo[1,5-a]pyridine (B1214698) scaffold often relies on the cyclocondensation of 2-(aminomethyl)pyridine precursors. beilstein-journals.org A variety of reagents can be used to provide the remaining carbon atom of the imidazole (B134444) ring, including carboxylic acids, acyl chlorides, and aldehydes. beilstein-journals.org For instance, the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA) has been shown to yield imidazo[1,5-a]pyridines. beilstein-journals.org This methodology could be applied to this compound to generate a substituted imidazo[1,5-a]pyridine.

Triazolopyridines: The mdpi.combeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyridine ring system can be synthesized from 2-hydrazinopyridine (B147025) derivatives. While this compound is not a hydrazine (B178648) derivative, it could potentially be converted into one. Alternatively, some synthetic routes to triazolopyridines involve the cyclization of appropriately substituted pyridine precursors that could be derived from the title compound.

Table 3: Fused Heterocycle Synthesis Pathways

| Target Heterocycle | General Precursor | Key Reaction Type |

| Imidazolidinone | Urea derivative of a 1,2-diamine | Intramolecular cyclization |

| Imidazo[1,5-a]pyridine | 2-(Aminomethyl)pyridine derivative | Cyclocondensation |

| Triazolopyridine | 2-Hydrazinopyridine derivative | Dehydrative cyclization |

The primary amine of this compound can be alkylated to form secondary and tertiary amines. This is typically achieved by reaction with alkyl halides. wikipedia.org The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. Due to the increasing nucleophilicity of the amine as it becomes more alkylated, these reactions can sometimes be difficult to control and may lead to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. wikipedia.org To achieve selective mono-alkylation, specific strategies such as using a large excess of the starting amine or employing protecting group chemistry may be necessary. Alternative methods, such as reductive amination, where an aldehyde or ketone is reacted with the amine in the presence of a reducing agent, can also be used to synthesize secondary or tertiary amines. The N-alkylation of 2-aminopyridines with alcohols has also been demonstrated using ruthenium(II) catalysts. researchgate.net

Reactivity Profile of the Substituted Pyridine Nitrogen

The nitrogen atom within the pyridine ring of this compound retains its characteristic Lewis basicity and can be protonated or coordinate to Lewis acids.

The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, which is available for donation to a Lewis acid, including a proton. The basicity of the pyridine ring is influenced by the electronic and steric effects of its substituents.

The tert-butyl group at the 3-position is an electron-donating group through induction, which increases the electron density on the pyridine ring and is expected to enhance the basicity of the pyridine nitrogen. However, the aminomethyl group at the 2-position can have a more complex influence. While the alkyl portion is electron-donating, the amine itself can act as a competing basic site.

Protonation of this compound can occur at either the pyridine nitrogen or the primary amine nitrogen. The relative basicity of these two sites determines the preferred site of protonation. Generally, the pKa of a primary alkylamine is around 10-11, while the pKa of pyridine is approximately 5.2. The electron-donating tert-butyl group would increase the pKa of the pyridine nitrogen. However, it is likely that the primary amine remains the more basic site and would be preferentially protonated under acidic conditions.

The steric hindrance from the bulky tert-butyl group can also play a role in the accessibility of the pyridine nitrogen to Lewis acids. While protonation is less sensitive to steric effects, coordination with larger Lewis acids may be hindered.

N-Activation and Subsequent Nucleophilic Additions

Activation of the pyridine ring nitrogen in derivatives of this compound is a prerequisite for subsequent nucleophilic additions. This activation is typically achieved by N-alkylation or N-acylation, which transforms the neutral pyridine into a positively charged pyridinium (B92312) salt. This process significantly lowers the energy of the LUMO of the aromatic ring, making it susceptible to attack by a wide range of nucleophiles.

The regioselectivity of nucleophilic addition to activated pyridinium salts is a critical aspect of their chemistry. nih.gov Generally, nucleophiles can add at the C2, C4, or C6 positions. The presence of substituents on the ring, including the activating group on the nitrogen, the nature of the nucleophile, and the reaction conditions, all influence the final product distribution. For instance, the addition of Grignard reagents to N-acylpyrazinium salts has been shown to proceed with high regioselectivity, affording 1,2-dihydropyrazines in good yields. nih.gov

In the context of 3-substituted pyridinium salts, nucleophilic attack is generally favored at the C2 and C6 positions. However, the bulky tert-butyl group at the 3-position in this compound derivatives would sterically hinder attack at the C2 position. Consequently, nucleophilic addition is expected to occur predominantly at the C6 position, and to a lesser extent, at the C4 position.

Recent studies on the copper-catalyzed asymmetric 1,4-dearomatization of pyridinium salts with Grignard reagents have provided valuable insights into the regioselectivity of such reactions. rug.nl While not on the exact target molecule, the data on N-benzyl-3-substituted-pyridinium salts is highly relevant. The reaction of N-benzyl-3-cyanopyridinium salt with various Grignard reagents demonstrates that the addition can be highly regioselective, favoring the 1,4-adduct. rug.nl

| Grignard Reagent | Product | Yield (%) | Regioselectivity (1,4-adduct : other) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| EtMgBr | 4a | >99 | 90:10 | 87 | rug.nl |

| n-PrMgBr | 4b | 85 | >98:2 | 91 | rug.nl |

| n-BuMgBr | 4c | 91 | >98:2 | 94 | rug.nl |

| i-BuMgBr | 4g | 92 | >98:2 | 91 | rug.nl |

Table 1: Regioselective Copper-Catalyzed 1,4-Dearomatization of N-Benzyl-3-cyanopyridinium Salt with Various Grignard Reagents. rug.nl

The aminomethyl group at the C2 position can also be N-activated, for example, through the formation of an N-acyl or N-sulfonyl derivative. This modification would alter the electronic properties of the system and could participate in subsequent intramolecular reactions. For instance, N-sulfonyl-activated aziridines are known to undergo anionic ring-opening polymerizations. nih.gov

Pyridine Ring Transformations (e.g., Ring-Opening, Rearomatization)

The pyridine ring, especially when activated, can undergo a variety of transformations that lead to either ring-opened products or rearranged aromatic systems. These reactions are often initiated by a nucleophilic attack that disrupts the aromaticity of the ring, forming a di- or tetrahydro-pyridine intermediate, which can then undergo further reaction.

Ring-opening reactions of heterocyclic systems are a powerful tool in synthetic chemistry. For instance, the ring-opening of aziridines, a three-membered nitrogen-containing heterocycle, is a well-studied process. nih.gov The regioselectivity of the ring-opening of unsymmetrical aziridines is influenced by the nature of the substituents on the ring and the nucleophile. clockss.org In the case of activated aziridinium (B1262131) ions, the attack of a nucleophile leads to the formation of a functionalized amine. nih.gov While not a pyridine, the principles of ring strain and nucleophilic attack are relevant. For an activated derivative of this compound, a strong nucleophile could potentially lead to cleavage of the pyridine ring, although this is a less common reaction pathway compared to addition and retention of the ring system.

More common are rearomatization reactions of dihydropyridine (B1217469) intermediates. These intermediates, formed from nucleophilic addition, can be unstable and may rearomatize through the elimination of a leaving group. For example, photooxidation of a hexahydroquinazolinone derivative, which contains an enamine moiety, can lead to rearomatization in the presence of a catalyst like Pd/C. nih.gov Similarly, dihydropyridine intermediates derived from this compound could undergo oxidation to regenerate the aromatic pyridine ring, now bearing a new substituent from the initial nucleophilic attack.

Another class of relevant transformations is ring contraction or expansion reactions. For example, 3,6- and 2,5-di-tert-butyl-3H-azepines have been shown to undergo a ring contraction to form pyridine derivatives upon treatment with bromine followed by aqueous potassium carbonate. This type of rearrangement highlights the dynamic nature of heterocyclic systems and the potential for skeletal reorganization under specific reaction conditions.

Impact of the 3-tert-Butyl Moiety on Reactivity and Selectivity

The tert-butyl group at the 3-position of the pyridine ring exerts a profound influence on the reactivity and selectivity of reactions involving this compound and its derivatives. This influence is a combination of steric and electronic effects.

Steric Hindrance Effects on Reaction Accessibility and Regioselectivity

The most significant impact of the 3-tert-butyl group is its steric bulk. This large, sterically demanding group physically blocks access to the adjacent positions on the pyridine ring, namely the C2 and C4 positions. This steric hindrance plays a crucial role in directing the outcome of chemical reactions.

In the case of nucleophilic attack on the activated pyridine ring, the tert-butyl group at the 3-position will strongly disfavor attack at the C2 and C4 positions. As a result, nucleophiles are directed primarily to the C6 position, leading to a high degree of regioselectivity. The use of sterically hindered pyridine bases, such as 2,6-di-tert-butylpyridine, is a common strategy in organic synthesis to prevent N-alkylation and to act as a non-nucleophilic proton scavenger. rug.nl This demonstrates the powerful steric shielding effect of tert-butyl groups adjacent to the nitrogen atom.

The steric hindrance of the tert-butyl group can also influence the reactivity of the aminomethyl side chain at the C2 position. While the amino group itself is reactive, the bulky neighboring tert-butyl group can hinder the approach of large reagents, potentially requiring more forcing reaction conditions or leading to different reaction pathways compared to less hindered analogues. For example, in the context of benzoxazine (B1645224) polymerization, a tert-butyl group was found to hinder the catalytic reaction due to its bulk. sigmaaldrich.cn

Electronic Perturbations on the Pyridine Ring

In addition to its steric effects, the tert-butyl group also influences the electronic properties of the pyridine ring, albeit to a lesser extent than its steric impact. The tert-butyl group is generally considered to be a weak electron-donating group through induction and hyperconjugation. This electron-donating nature can subtly modulate the reactivity of the pyridine ring.

The electron-donating effect of the tert-butyl group increases the electron density of the pyridine ring, which in turn affects its basicity and nucleophilicity. An increase in electron density would be expected to increase the pKa of the pyridine nitrogen, making it a stronger base compared to unsubstituted pyridine. However, this electronic effect is often overshadowed by the steric hindrance around the nitrogen, which can decrease the effective basicity towards sterically demanding Lewis acids.

| Substituent (para- to N) | Hammett Constant (σp) | pKa of corresponding pyridinium ion | Reference |

|---|---|---|---|

| -NO2 | 0.78 | 1.61 | researchgate.net |

| -Cl | 0.23 | 3.83 | researchgate.net |

| -H | 0.00 | 5.21 | researchgate.net |

| -CH3 | -0.17 | 6.03 | researchgate.net |

| -OCH3 | -0.27 | 6.56 | researchgate.net |

| -N(CH3)2 | -0.83 | - | researchgate.net |

Table 2: Hammett Constants and pKa Values for para-Substituted Pyridines. researchgate.net

The data in Table 2 illustrates the general trend of how electron-donating groups increase the pKa of the pyridinium ion, making the parent pyridine more basic. The tert-butyl group at the 3-position in this compound would contribute to a similar, albeit modulated, electronic effect on the pyridine ring's reactivity.

Coordination Chemistry and Ligand Design Incorporating the 3 Tert Butyl Pyridin 2 Yl Methanamine Motif

Bidentate Ligand Properties of Substituted Pyridin-2-ylmethanamine (B45004) Scaffolds

Pyridin-2-ylmethanamine and its derivatives function as classic N,N'-bidentate ligands, coordinating to a metal center through the pyridine (B92270) nitrogen and the nitrogen of the aminomethyl group to form a stable five-membered chelate ring. The properties of this ligand scaffold can be systematically altered through substitution.

Electronic Effects: The tert-butyl group is a well-known electron-donating group through induction. When placed at the 3-position of the pyridine ring, it increases the electron density on the ring and, consequently, the basicity of the pyridine nitrogen atom. This enhanced Lewis basicity is expected to lead to stronger σ-donation to a metal center, potentially forming more stable metal complexes compared to its unsubstituted counterpart.

Steric Effects: The most significant impact of the 3-tert-butyl substituent is the introduction of substantial steric bulk directly adjacent to the pyridine nitrogen donor. This steric hindrance can profoundly influence the coordination process. cam.ac.uk It can restrict the approach of metal ions and other ligands, potentially affecting coordination numbers and the stability of the resulting complexes. Furthermore, this bulkiness can enforce specific conformations upon coordination, creating a well-defined chiral pocket around the metal center, which is a critical feature for stereoselective applications. The steric influence of substituents on pyridine rings has been shown to have a large impact on the metal coordination characteristics of related ligand systems. cam.ac.uk

| Ligand Feature | Electronic Influence of 3-tert-Butyl Group | Steric Influence of 3-tert-Butyl Group |

| Pyridine Nitrogen | Increased electron density and Lewis basicity | Significant steric hindrance near the coordination site |

| Amine Nitrogen | Minimal direct electronic effect | Can be sterically influenced by the adjacent pyridine substituent upon chelation |

| Chelate Bite Angle | Minor electronic influence | Potential distortion of the ideal bite angle due to repulsion with the metal center or other ligands |

Metal Complexation Studies

The versatile pyridin-2-ylmethanamine scaffold readily forms complexes with a wide array of transition metals. The introduction of the 3-tert-butyl group is anticipated to modify this behavior, primarily through steric control.

The parent ligand, 2-picolylamine, and its derivatives are known to coordinate with numerous transition metals, including but not limited to Cu(II), Fe(II), Ru(II/III), and Ni(II). nih.govnih.gov For example, novel Ru(II) and Ru(III) complexes with tris(2-pyridylmethyl)amine (B178826) (TPA) and its substituted derivatives have been synthesized and characterized. nih.gov Similarly, Ni(II) complexes of 2-picolylamine have been developed for catalytic applications. nih.gov

For the (3-(tert-Butyl)pyridin-2-yl)methanamine ligand, complexation with these metals is also expected. However, the steric bulk of the tert-butyl group would likely play a critical role in the thermodynamics and kinetics of complex formation. The high steric demand might:

Favor lower coordination numbers: The ligand's bulk could prevent the coordination of a full set of ligands that would typically bind to an unsubstituted analogue.

Induce geometric distortions: To alleviate steric strain, complexes may adopt distorted geometries, deviating from ideal octahedral or square planar arrangements.

Influence ligand exchange rates: The steric barrier could slow down both the association and dissociation of the ligand from the metal center.

The steric presence of the 3-tert-butyl group is a powerful tool for influencing the stereochemistry of metal complexes. When a metal coordinates to a chiral or prochiral ligand, the bulky substituent can create a highly asymmetric environment. This has significant implications for diastereoselectivity.

In complexes derived from this compound, the tert-butyl group would project into a specific quadrant of the coordination sphere. This can effectively block certain coordination sites or force other coordinated ligands into specific orientations. If the aminomethyl group or another part of the ligand contains a chiral center, the interaction between this center and the bulky tert-butyl group can lead to a high degree of diastereoselectivity in the formation of one specific complex isomer. This principle is widely used in asymmetric catalysis, where the ligand framework dictates the stereochemical outcome of a reaction at the metal center. While specific studies on the 3-tert-butyl derivative are not prominent, research on related bulky pyridine ligands confirms that steric factors are crucial in controlling the geometry and, by extension, the selectivity of metal complexes. researchgate.net

Design of Polydentate and Macrocyclic Ligand Architectures

Simple bidentate ligands like this compound are crucial building blocks for constructing more complex and sophisticated ligand systems with higher denticity.

This compound can serve as a direct precursor for synthesizing higher denticity ligands such as derivatives of Di(2-picolyl)amine (DPA) and Tris(2-pyridylmethyl)amine (TPA). The synthesis would typically involve the N-alkylation of the primary amine with additional (3-tert-butyl-pyridin-2-yl)methyl halide units.

Di(2-picolyl)amine (DPA) Derivatives: Reacting this compound with one equivalent of 2-(chloromethyl)-3-tert-butylpyridine would yield a tridentate N,N,N-ligand. The resulting complex would feature two sterically demanding groups, creating a unique coordination pocket.

Tris(2-pyridylmethyl)amine (TPA) Derivatives: Further alkylation with a second equivalent would produce the tetradentate tripodal ligand, Tris(3-tert-butyl-2-pyridylmethyl)amine. Such a ligand would be exceptionally bulky, encapsulating one face of a coordinated metal ion within a sterically crowded environment. This steric shielding can stabilize unusual oxidation states or geometries and can prevent bimolecular decomposition pathways, potentially enhancing catalytic activity or stability. rsc.orgnih.gov

The synthesis of functionalized DPA and TPA ligands is an active area of research for creating complexes with tailored biological or catalytic activities. rsc.orgnih.govresearchgate.netrsc.org

The this compound motif can be incorporated into more elaborate molecular structures to create hybrid ligand systems. By chemically linking this unit to other donor groups (e.g., phenols, carboxylates, imidazoles, or other heterocycles), polydentate ligands with mixed donor sets (e.g., N,N',O) can be synthesized. researchgate.net

The presence of the 3-tert-butyl group in such a hybrid ligand allows for the introduction of steric bias at a specific site within the coordination sphere. For example, a hybrid ligand could be designed with one sterically open coordination site and one sterically hindered site containing the 3-tert-butylpyridine moiety. This differentiation could be used to direct the binding of substrates in a catalytic cycle or to modulate the electronic properties of the metal center in an asymmetric fashion. The synthesis of DPA ligands functionalized with antioxidant phenol (B47542) moieties containing tert-butyl groups is a known strategy to combine metal-binding and biological activity in one molecule. nih.govresearchgate.netrsc.org

Pyridine-Containing Macrocycles in Coordination

There is currently no available scientific literature detailing the incorporation of this compound into pyridine-containing macrocyclic structures. Research in this specific area has yet to be published.

Integration into Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

There is currently no available scientific literature describing the use of this compound as a ligand for the synthesis of metal-organic frameworks or other discrete supramolecular assemblies. Research in this specific area has yet to be published.

Catalysis Mediated by 3 Tert Butyl Pyridin 2 Yl Methanamine Derived Systems

Role of Substituted Pyridylmethanamine Ligands in Catalytic Systems

Substituted pyridylmethanamine ligands are a class of compounds that can act as effective chelating agents for a variety of transition metals, forming stable complexes that can serve as catalysts. The catalytic activity and selectivity of these complexes are profoundly influenced by the nature and position of the substituents on the pyridine (B92270) ring and the amine group.

The presence of a bulky tert-butyl group at the 3-position of the pyridine ring in (3-(tert-Butyl)pyridin-2-yl)methanamine is expected to exert significant steric and electronic effects. illinois.edursc.orgnih.gov Sterically, the tert-butyl group can influence the coordination geometry around the metal center, potentially creating a specific chiral environment or restricting the approach of substrates, thereby influencing the stereoselectivity of a reaction. researchgate.net Electronically, the tert-butyl group is an electron-donating group, which can increase the electron density on the pyridine nitrogen. This, in turn, can modulate the electronic properties of the coordinated metal center, affecting its reactivity and catalytic turnover. nih.gov

Types of Catalytic Transformations and Scope

While no specific examples involving This compound have been found, ligands with similar structural motifs have been successfully employed in a range of catalytic transformations.

Ruthenium and iridium complexes bearing substituted pyridine-based ligands are well-known for their efficacy in hydrogenation and transfer hydrogenation reactions. acs.orgnih.govnih.govbham.ac.uknih.govresearchgate.netmdpi.comresearchgate.netrsc.org These reactions are fundamental for the reduction of various functional groups, such as ketones, aldehydes, and imines, to the corresponding alcohols and amines. The steric bulk of the tert-butyl group in a This compound -metal complex could play a role in achieving high enantioselectivity in asymmetric hydrogenation reactions.

Table 1: Potential Substrates for Hydrogenation and Transfer Hydrogenation

| Substrate Class | Product Class | Potential Catalyst |

|---|---|---|

| Ketones | Alcohols | Ruthenium or Iridium complexes |

| Aldehydes | Alcohols | Ruthenium or Iridium complexes |

The reverse of hydrogenation, dehydrogenation, is another important transformation where pyridine-based ligands have found utility. researchgate.netrsc.orgnih.gov For instance, manganese complexes with pincer-type ligands have been shown to catalyze the acceptorless dehydrogenative coupling of alcohols and amines to form imines. researchgate.netrsc.org A catalyst derived from This compound could potentially facilitate such reactions, where the ligand framework assists in the removal of hydrogen from the substrates.

While less common, oxidative coupling reactions to form imines can also be catalyzed by transition metal complexes. The specific role of a This compound ligand in such a process would depend on the metal center and the oxidant used. The ligand's role would be to stabilize the metal in various oxidation states throughout the catalytic cycle.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Pyridine-containing ligands have been extensively used in this context. nih.govnih.govbeilstein-journals.orgresearchgate.netbeilstein-archives.org The steric hindrance provided by the tert-butyl group in This compound could be advantageous in promoting reductive elimination, a key step in many cross-coupling catalytic cycles. illinois.edu

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Bond Formed | Potential Catalyst |

|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Palladium complexes |

| Heck Coupling | C-C | Palladium complexes |

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations of catalytic cycles involving This compound are not available due to the lack of specific research on this compound. However, for related systems, mechanistic studies often involve a combination of experimental techniques (e.g., NMR spectroscopy, X-ray crystallography of intermediates) and computational methods (e.g., Density Functional Theory calculations). rsc.orgnih.govnih.govresearchgate.net

Substrate Adsorption and Activation Mechanisms

In catalysis mediated by metal complexes of this compound, the initial and crucial step is the adsorption and activation of the substrate. The ligand, acting as a bidentate N,N donor, coordinates to a metal center, creating a chiral environment that dictates the trajectory of the incoming substrate.

Coordination and Binding: The catalytic cycle typically begins with the formation of a metal-ligand complex. The pyridine nitrogen and the aminomethyl nitrogen of this compound chelate to the metal ion. This coordination creates a vacant site or a labile position on the metal center, which is essential for substrate binding. The nature of the metal and its oxidation state will significantly influence the geometry and electronic properties of the active catalyst.

Substrate Adsorption: Substrates, particularly those with Lewis basic sites (e.g., carbonyls, imines), will coordinate to the Lewis acidic metal center of the catalyst complex. For instance, a ketone or aldehyde substrate would bind through its oxygen atom. The orientation of this binding is critical and is influenced by the steric and electronic environment imposed by the this compound ligand. The bulky tert-butyl group at the 3-position of the pyridine ring is expected to create a defined pocket around the active site, sterically directing the substrate to adopt a specific orientation to minimize repulsive interactions.

Activation: Upon coordination, the substrate is "activated." For a carbonyl compound, coordination to the metal center polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon. This renders the substrate more susceptible to nucleophilic attack, which is often the subsequent step in the catalytic cycle. In reactions involving C-H activation, the metal center can interact with a C-H bond, lowering its bond dissociation energy and facilitating its cleavage.

Elucidation of Reaction Intermediates (e.g., Iminium-Keto Intermediates)

The versatility of the aminomethyl group in this compound allows for its participation in organocatalytic pathways, particularly those involving the formation of iminium and enamine intermediates. This dual functionality—acting as a ligand for a metal or as a direct organocatalyst—is a key feature of picolylamines.

In the absence of a metal, the primary amine of this compound can react with a carbonyl substrate (e.g., an α,β-unsaturated aldehyde or ketone) to form a chiral iminium ion . This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it towards nucleophilic attack at the β-position.

Conversely, reaction with a saturated aldehyde or ketone can lead to the formation of a chiral enamine . This transformation raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, turning the α-carbon into a nucleophilic center capable of attacking electrophiles.

In reactions involving both a metal and the potential for iminium formation, iminium-keto intermediates can be envisaged. Here, the substrate might first form an iminium ion with the ligand's amine, which then coordinates to the metal center through the pyridine nitrogen and potentially the iminium nitrogen or another donor atom on the substrate. The precise nature of these intermediates is often elucidated through spectroscopic methods (like NMR and IR), mass spectrometry, and computational modeling.

Stereocontrol and Diastereoselectivity in Catalytic Processes

Achieving high levels of stereocontrol is a primary goal in asymmetric catalysis. In systems derived from this compound, stereoselectivity arises from the chiral environment created by the ligand around the reactive center. Even though the ligand itself is not chiral, its coordination to a metal in a non-planar fashion or its interaction with a prochiral substrate can generate a chiral assembly.

Diastereoselectivity is achieved when a reaction can produce two or more diastereomeric products, and one is formed in preference to the others. The steric bulk of the tert-butyl group is a major determinant of diastereoselectivity. It creates a highly asymmetric environment, forcing the substrate and incoming reagents to approach the catalytic center from a specific trajectory to avoid steric clashes.

For example, in a metal-catalyzed addition of a nucleophile to a coordinated carbonyl substrate, the tert-butyl group will likely block one face of the plane containing the carbonyl group. This forces the nucleophile to attack from the less hindered face, leading to the preferential formation of one diastereomer. The rigidity of the chelate ring formed by the picolylamine ligand also contributes to a well-defined transition state, which is crucial for effective stereochemical communication.

| Catalyst Feature | Influence on Stereocontrol | Mechanism |

| Chiral Pocket | Directs the approach of the substrate and reagent. | The tert-butyl group and the pyridine ring create a sterically defined space around the active site. |

| Rigid Chelate Ring | Leads to a well-defined transition state geometry. | The bidentate coordination of the ligand restricts conformational flexibility. |

| Non-covalent Interactions | Can stabilize one transition state over another. | Hydrogen bonding or π-stacking between the ligand, substrate, and reagent can influence the reaction pathway. |

Influence of Ligand Sterics (e.g., tert-Butyl group) on Catalytic Performance

The steric properties of a ligand are a powerful tool for tuning the performance of a catalyst, affecting its activity, selectivity, and stability. The tert-butyl group at the 3-position of the pyridine ring in this compound exerts a profound steric influence.

Impact on Activity: Steric bulk can sometimes decrease the rate of a reaction by hindering the approach of the substrate to the active site. However, it can also enhance activity by promoting the dissociation of product from the catalyst, thereby accelerating catalyst turnover. Furthermore, bulky groups can prevent catalyst deactivation pathways, such as the formation of inactive dimers.

Impact on Selectivity: As discussed previously, the primary role of the tert-butyl group is to enhance selectivity. By creating significant steric hindrance, it can dramatically influence regioselectivity and stereoselectivity. This steric pressure forces the reaction to proceed through a more ordered and sterically less congested transition state, leading to a higher preference for a single product.

Comparative Steric Effects of Alkyl Groups on Pyridine Ligands

| Substituent | Cone Angle (approx.) | Expected Impact on Catalysis |

| Methyl | Smaller | Moderate steric influence, may allow for faster rates but lower selectivity. |

| Isopropyl | Intermediate | A balance between steric hindrance and accessibility to the active site. |

| tert-Butyl | Larger | Significant steric hindrance, leading to higher selectivity but potentially slower reaction rates. Can also prevent catalyst aggregation. |

Computational and Theoretical Investigations of 3 Tert Butyl Pyridin 2 Yl Methanamine Structures

Quantum Chemical Methodologies for Structural and Electronic Characterization (e.g., DFT)

Quantum chemical methodologies, particularly Density Functional Theory (DFT), are powerful tools for the detailed characterization of molecular systems. nih.govresearchgate.netresearchgate.netscispace.com These methods allow for the accurate calculation of a molecule's electronic structure and energy, providing a foundational understanding of its chemical properties. For (3-(tert-butyl)pyridin-2-yl)methanamine, DFT calculations can elucidate its three-dimensional arrangement, the distribution of electrons within the molecule, and the nature of its chemical bonds.

The application of DFT enables the determination of the most stable three-dimensional structure of this compound by optimizing its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The presence of the bulky tert-butyl group and the flexible methanamine side chain suggests the possibility of multiple low-energy conformations. Computational analysis can identify these conformers and predict their relative stabilities.

The bond lengths and angles within the pyridine (B92270) ring are influenced by the electronic nature of the substituents. The tert-butyl group, being an electron-donating group, can affect the aromaticity and bond orders of the pyridine ring. Similarly, the methanamine group can influence the local geometry.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-C (pyridine ring) | 1.38 - 1.40 |

| C-N (pyridine ring) | 1.33 - 1.35 |

| C-C (tert-butyl) | 1.53 - 1.55 |

| C-N (methanamine) | 1.46 - 1.48 |

| Dihedral Angle (Py-C-C-N) | Variable (conformer dependent) |

| Bond Angle (C-C-C in tert-butyl) | ~109.5 |

Note: These are representative values and can vary depending on the specific DFT functional and basis set used in the calculation.

An analysis of the electronic structure provides critical information about the molecule's reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the methanamine group. The LUMO is likely to be distributed over the pyridine ring, particularly at the carbon atoms.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps in understanding the molecule's polarity and identifying electrophilic and nucleophilic sites. The nitrogen atom of the pyridine ring and the nitrogen of the methanamine group are expected to carry negative partial charges, while the hydrogen atoms of the amine group and the carbon atoms attached to nitrogen will have positive partial charges.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.0 to -6.5 eV |

| LUMO Energy | -0.5 to -1.0 eV |

| HOMO-LUMO Gap | 5.0 to 6.0 eV |

Note: These values are illustrative and depend on the computational methodology employed.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the nitrogen of the methanamine group, highlighting their nucleophilic character. The hydrogen atoms of the methanamine group would exhibit a positive electrostatic potential, indicating their susceptibility to interaction with nucleophiles.

Analysis of Intermolecular and Intramolecular Interactions

The study of intermolecular and intramolecular interactions is crucial for understanding the condensed-phase behavior of this compound, including its crystal packing and interactions with biological targets.

The methanamine group in this compound can act as both a hydrogen bond donor (through the N-H bonds) and a hydrogen bond acceptor (through the lone pair on the nitrogen atom). The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. This capability allows for the formation of various intermolecular hydrogen bonding networks in the solid state or in solution. Intramolecular hydrogen bonds might also be possible between the methanamine group and the pyridine nitrogen, depending on the conformation. Computational studies can predict the geometries and energies of these hydrogen bonds, providing insight into their strength and importance in stabilizing different molecular arrangements.

Steric Repulsion and Confinement Effects of the tert-Butyl Group

The tert-butyl group, due to its significant bulk, is anticipated to exert considerable steric influence on the geometry and reactivity of the this compound molecule. This steric hindrance would likely affect the rotational freedom around the bond connecting the tert-butyl group to the pyridine ring and the bond between the pyridine ring and the aminomethyl group. These steric effects can lead to a decrease in the basicity of the molecule compared to less hindered analogues. For instance, studies on related molecules like 2,6-di-t-butylpyridine have shown a significant decrease in base strength due to the steric hindrance around the nitrogen atom. researchgate.net

Computational studies would be invaluable in quantifying these effects by calculating parameters such as bond lengths, bond angles, and dihedral angles to reveal the preferred conformations of the molecule. Furthermore, the calculation of steric energy would provide a quantitative measure of the strain induced by the tert-butyl group. However, specific computational data for this compound is not available in the reviewed literature.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| C(3)-C(tert-Butyl) Bond Length (Å) | Data not available | Data not available |

| Py-C(3)-C(tert-Butyl)-C(methyl) Dihedral Angle (°) | Data not available | Data not available |

| C(2)-C(aminomethyl) Rotational Barrier (kcal/mol) | Data not available | Data not available |

| Calculated Steric Energy (kcal/mol) | Data not available | Data not available |

Mechanistic Studies and Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. For this compound, such studies could provide insights into its synthesis, degradation, and reactivity in various chemical transformations. For instance, understanding the mechanism of its formation or its role as a ligand in coordination chemistry would be of significant interest.

However, a search of the existing literature did not yield any specific computational studies on the reaction mechanisms involving this compound.

| Reaction Step | Transition State Geometry | Activation Energy (kcal/mol) | Reaction Coordinate |

|---|---|---|---|

| Step 1: Nucleophilic Attack | Data not available | Data not available | Data not available |

| Step 2: Proton Transfer | Data not available | Data not available | Data not available |

Surface Adsorption and Interface Phenomena Studies

The interaction of this compound with various surfaces is relevant for applications in areas such as catalysis, corrosion inhibition, and materials science. Computational methods, particularly Density Functional Theory (DFT), are well-suited to investigate these phenomena. Such studies can determine the preferred adsorption sites, adsorption energies, and the nature of the molecule-surface interaction (e.g., physisorption vs. chemisorption).

While there are studies on the adsorption of pyridine and its derivatives on surfaces like graphene and boron nitride nanotubes, no specific computational research was found that investigates the surface adsorption and interface phenomena of this compound. researchgate.netresearchgate.netfu-berlin.de The presence of both the pyridine ring and the aminomethyl group, along with the bulky tert-butyl substituent, would likely lead to complex and interesting adsorption behavior.

| Adsorption Site | Adsorption Energy (eV) | Binding Distance (Å) | Charge Transfer (e) |

|---|---|---|---|

| Top Site | Data not available | Data not available | Data not available |

| Bridge Site | Data not available | Data not available | Data not available |

| Hollow Site | Data not available | Data not available | Data not available |

Q & A

What synthetic strategies are optimal for preparing (3-(tert-Butyl)pyridin-2-yl)methanamine, and how can competing side reactions be minimized?

Answer:

The synthesis typically involves coupling reactions under inert atmospheres (e.g., argon) to prevent oxidation. Key steps include:

- Starting material : 3-tert-butylpyridine derivatives, such as 3-bromo-5-(trifluoromethyl)pyridine, modified via nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce the methanamine group .

- Reaction conditions : Microwave-assisted heating (140°C, 2 minutes) accelerates coupling efficiency, as demonstrated in analogous pyridin-2-yl methanamine syntheses .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) isolates the product. Side reactions (e.g., over-substitution) are minimized by controlling stoichiometry and using catalysts like bis(triphenylphosphine)palladium(II) dichloride .

Which density-functional theory (DFT) methods are most accurate for modeling the electronic structure and thermochemistry of this compound?

Answer:

Hybrid functionals incorporating exact exchange terms, such as B3LYP, are recommended. Evidence shows:

- Exact exchange inclusion : Improves thermochemical accuracy for pyridine derivatives, reducing average absolute deviations in atomization energies to ≤2.4 kcal/mol .

- Basis sets : 6-31G(d,p) or def2-TZVP provide reliable geometries and electronic properties.

- Applications : Predict ionization potentials, proton affinities, and substituent effects (e.g., tert-butyl’s electron-donating nature) on the pyridine ring’s aromaticity .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR : H and C NMR identify substituent positions (e.g., tert-butyl at δ 1.3 ppm for -C(CH), methanamine at δ 3.5-4.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (CHN) and detects fragmentation patterns (e.g., loss of -CHNH).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% typical for research-grade material) .

How does the tert-butyl group influence the compound’s pharmacokinetic properties and target interactions?

Answer:

- Steric effects : The bulky tert-butyl group enhances binding selectivity by preventing off-target interactions (e.g., in enzyme active sites) .

- Lipophilicity : Increases logP values, improving membrane permeability but potentially reducing aqueous solubility.

- Case study : Analogous thiazole derivatives show tert-butyl groups enhance metabolic stability in vitro (t > 6 hours in liver microsomes) .

What are the challenges in analyzing contradictory biological activity data for this compound across studies?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC values.

- Structural analogs : Substitutions (e.g., trifluoromethyl vs. tert-butyl) alter binding affinities. For example, (3-(trifluoromethyl)pyridin-2-yl)methanamine shows 10-fold higher activity in kinase inhibition assays compared to tert-butyl derivatives .

- Mitigation : Standardize assay protocols and use computational docking (e.g., AutoDock Vina) to validate structure-activity relationships (SAR) .

What in vitro assays are recommended to evaluate the compound’s potential as a kinase inhibitor?

Answer:

- Kinase profiling : Use broad-panel screening (e.g., Eurofins KinaseProfiler) to identify targets.

- ATP-competitive assays : Measure IC via luminescence-based ADP-Glo™ assays.

- Cellular assays : Assess proliferation inhibition in cancer lines (e.g., MCF-7, A549) with dose-response curves (0.1–100 µM).

- Control comparisons : Benchmark against staurosporine or imatinib to contextualize potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.